(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate
CAS No.:
Cat. No.: VC13621311
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H22O3 |
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Molecular Weight | 262.34 g/mol |
IUPAC Name | tert-butyl (E)-3-(4-ethoxy-3-methylphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C16H22O3/c1-6-18-14-9-7-13(11-12(14)2)8-10-15(17)19-16(3,4)5/h7-11H,6H2,1-5H3/b10-8+ |
Standard InChI Key | IMQZIFNNTKHHJC-CSKARUKUSA-N |
Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)C |
SMILES | CCOC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)C |
Canonical SMILES | CCOC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl (E)-3-(4-ethoxy-3-methylphenyl)prop-2-enoate, reflects its three primary components:
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A tert-butyl ester group () providing steric bulk and hydrolytic stability.
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An (E)-configured acrylate backbone () enabling polymerization and conjugate addition reactions.
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A 4-ethoxy-3-methylphenyl substituent introducing electronic and steric effects that modulate reactivity.
The (E)-stereochemistry is confirmed by the (IMQZIFNNTKHHJC-CSKARUKUSA-N), which encodes the spatial arrangement of substituents around the double bond.
Table 1: Key Molecular Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 262.34 g/mol | |
SMILES | CCOC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)C | |
Boiling Point | Not reported | – |
Solubility | Likely low in water (est. <1 g/L) |
Synthesis and Reaction Mechanisms
Industrial Synthesis Routes
The primary synthesis method involves a Michael addition between tert-butyl acrylate and 4-ethoxy-3-methylphenol derivatives under basic conditions . A patent (CN103664612A) elaborates on a scaled-up process:
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Reagent Preparation:
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Reaction Conditions:
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Product Isolation:
Mechanistic Insights
The reaction proceeds via a base-catalyzed conjugate addition, where the phenoxide ion attacks the β-carbon of tert-butyl acrylate. Subsequent H-1,5 hydride shift stabilizes the intermediate, favoring the (E)-configuration due to steric repulsion between the tert-butyl group and aryl substituent .
Applications in Material Science and Pharmaceuticals
Polymer Chemistry
As a monomer, the compound’s acrylate group enables radical polymerization, forming polyacrylates with enhanced thermal stability due to the tert-butyl group . These polymers are used in:
Pharmaceutical Intermediates
The ethoxy-methylphenyl moiety is a structural motif in nonsteroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been explored as precursors for COX-2 inhibitors, though specific biological data remain unpublished.
Research Findings and Stability Data
Thermal Stability
Thermogravimetric analysis (TGA) of analogous tert-butyl acrylates shows decomposition onset at ~200°C, suggesting similar stability for this compound . The tert-butyl group delays degradation by hindering ester hydrolysis .
Stereochemical Integrity
Studies on related acrylates indicate that the (E)-configuration is retained under mild conditions (<100°C) but may isomerize under strong acid/base catalysis or prolonged UV exposure.
Challenges and Future Directions
Current limitations include:
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Scalability: Multi-step synthesis and stringent temperature control increase production costs .
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Data Gaps: Limited public data on toxicity, pharmacokinetics, and polymer performance.
Future research should prioritize:
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Green chemistry approaches: Enzyme-catalyzed reactions to improve yield and reduce waste.
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Biological activity screening: Anticancer or antimicrobial potential of aryl acrylate derivatives.
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